molecular formula C11H21IO B13069331 1-Iodo-2-(2-methylpropoxy)cycloheptane

1-Iodo-2-(2-methylpropoxy)cycloheptane

Cat. No.: B13069331
M. Wt: 296.19 g/mol
InChI Key: QQBZZDRWJREIAM-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methylpropoxy)cycloheptane is an organic compound with the molecular formula C11H21IO. It is characterized by the presence of an iodine atom attached to a cycloheptane ring, which is further substituted with a 2-methylpropoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .

Preparation Methods

The synthesis of 1-Iodo-2-(2-methylpropoxy)cycloheptane typically involves the iodination of a suitable precursor. One common method is the reaction of cycloheptanol with iodine and a suitable oxidizing agent to form the iodo derivative. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often optimize reaction conditions such as temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

1-Iodo-2-(2-methylpropoxy)cycloheptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Reduction Reactions: The compound can be reduced to form the corresponding cycloheptane derivative.

    Oxidation Reactions: The compound can undergo oxidation to form cycloheptanone derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 2-(2-methylpropoxy)cycloheptanol, while reduction with LiAlH4 yields 2-(2-methylpropoxy)cycloheptane .

Scientific Research Applications

1-Iodo-2-(2-methylpropoxy)cycloheptane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving the modification of biological molecules.

    Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Iodo-2-(2-methylpropoxy)cycloheptane involves its reactivity with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, making the compound a useful reagent in organic synthesis. The 2-methylpropoxy group can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Molecular targets and pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions. These pathways are essential for the compound’s use in modifying other molecules and creating new chemical entities .

Comparison with Similar Compounds

1-Iodo-2-(2-methylpropoxy)cycloheptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C11H21IO

Molecular Weight

296.19 g/mol

IUPAC Name

1-iodo-2-(2-methylpropoxy)cycloheptane

InChI

InChI=1S/C11H21IO/c1-9(2)8-13-11-7-5-3-4-6-10(11)12/h9-11H,3-8H2,1-2H3

InChI Key

QQBZZDRWJREIAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1CCCCCC1I

Origin of Product

United States

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